Santowhite

Description

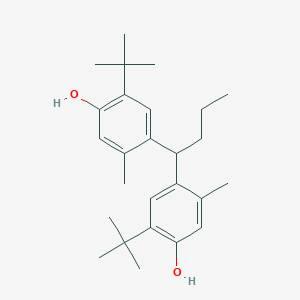

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-[1-(5-tert-butyl-4-hydroxy-2-methylphenyl)butyl]-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-10-11-18(19-14-21(25(4,5)6)23(27)12-16(19)2)20-15-22(26(7,8)9)24(28)13-17(20)3/h12-15,18,27-28H,10-11H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFANXOISJYKQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1C)O)C(C)(C)C)C2=CC(=C(C=C2C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029602 | |

| Record name | 4,4'-Butane-1,1-diylbis(2-tert-butyl-5-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [HSDB] White to off-white powder; [MSDSonline] | |

| Record name | Phenol, 4,4'-butylidenebis[2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Cresol, 4,4'-butylidenebis(6-tert-butyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.03 @ 25 °C | |

| Record name | M-CRESOL, 4,4'-BUTYLIDENEBIS(6-TERT-BUTYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE POWDER | |

CAS No. |

85-60-9 | |

| Record name | 4,4′-Butylidenebis(3-methyl-6-tert-butylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Cresol, 4,4'-butylidenebis(6-tert-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Santowhite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-butylidenebis[2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Butane-1,1-diylbis(2-tert-butyl-5-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-di-tert-butyl-4,4'-butylidenedi-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BUTYLIDENEBIS(2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM86P8WF2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-CRESOL, 4,4'-BUTYLIDENEBIS(6-TERT-BUTYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

209 °C | |

| Record name | M-CRESOL, 4,4'-BUTYLIDENEBIS(6-TERT-BUTYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Chemical Modification Strategies of Santowhite

Established Synthetic Routes and Reaction Mechanisms

Alkylation of Phenolic Compounds with Alkyl Halides

While the outline specifically mentions alkyl halides, a common industrial approach involves the alkylation of m-cresol (B1676322) with isobutene to introduce the tert-butyl group. This reaction, a type of Friedel-Crafts alkylation, yields 2-tert-butyl-5-methylphenol (also known as 6-tert-butyl-m-cresol) google.commade-in-china.com. Acid catalysts such as aluminum trichloride, concentrated sulfuric acid, or aromatic sulfonic acids can be employed to facilitate this reaction made-in-china.com. The process involves the electrophilic attack of a tert-butyl carbocation (generated from isobutene under acidic conditions) onto the activated aromatic ring of m-cresol, typically at the position ortho to the hydroxyl group and para to the methyl group, due to steric and electronic factors.

Reaction of m-Cresol with Sulfur Dichloride

The subsequent step in the synthesis of 4,4'-thiobis(6-tert-butyl-m-cresol) (B1682629) involves the coupling of two molecules of the alkylated intermediate, 2-tert-butyl-5-methylphenol, via a sulfur atom. This is commonly achieved by reacting the phenolic compound with sulfur dichloride (SCl₂) google.commade-in-china.com. The reaction typically occurs under controlled conditions, with reported temperatures around 45-50 °C made-in-china.com. Sulfur dichloride itself can be prepared by the chlorination of disulfur (B1233692) dichloride (S₂Cl₂) nih.gov. The mechanism involves the electrophilic attack of sulfur dichloride on the activated positions of the phenolic rings, leading to the formation of the sulfur bridge and the release of hydrogen chloride as a byproduct google.com.

Advanced Synthetic Methodologies

Research and industrial efforts have focused on refining the synthesis of Santowhite to improve efficiency, purity, and environmental impact.

Controlled Reaction Conditions for Purity and Yield Optimization

Optimization of reaction conditions plays a crucial role in maximizing the yield and purity of 4,4'-thiobis(6-tert-butyl-m-cresol). Parameters such as temperature, reaction time, solvent, catalyst type and concentration, and reactant ratios significantly influence the outcome. For instance, one advanced method describes the reaction of 2-tert-butyl-5-methylphenol with a silver salt and iodine under light-tight conditions, followed by a reaction with copper, thiourea, and alkali google.com. This approach has been reported to achieve crude product yields of approximately 90-91% and purity levels of 98.2-98.6% under controlled conditions, including specific molar ratios of reactants and catalysts and reaction temperatures around 20-40 °C for the initial step google.com. In the traditional method involving sulfur dichloride, maintaining the reaction temperature around 45-50 °C is important made-in-china.com. Optimization studies for related compounds also highlight the importance of controlled temperature and the use of specific solvents like anhydrous toluene (B28343) .

Research findings on optimized synthesis conditions are summarized in the table below:

| Method | Key Reagents | Reported Yield (%) (Crude) | Reported Purity (%) | Key Conditions | Citation |

| Traditional (m-cresol, isobutene, then 2-tert-butyl-5-methylphenol + SCl₂) | m-cresol, isobutene, SCl₂ | ~85 | Not specified | Alkylation with acid catalyst, Thionation at 45-50 °C | google.commade-in-china.com |

| Advanced (2-tert-butyl-5-methylphenol + Ag salt/I₂ then Cu/thiourea/alkali) | 2-tert-butyl-5-methylphenol, Ag salt, I₂, Cu, thiourea, alkali | 90-91 | 98.2-98.6 | First step at 20-40 °C, controlled reactant ratios | google.com |

Development of Green Chemistry Approaches in this compound Synthesis

In response to environmental concerns associated with traditional chemical synthesis, efforts have been directed towards developing greener approaches for this compound production. Some advanced methods aim to circumvent the use of hazardous reagents like chlorine gas and sulfur dichloride, which are associated with the generation of significant amounts of hydrogen chloride tail gas google.com. Novel synthetic routes are being explored to reduce the environmental footprint, focusing on alternative sulfurizing agents and reaction systems that minimize hazardous byproducts and facilitate the recovery and reuse of materials google.com. These green chemistry initiatives seek to improve the safety and sustainability of this compound manufacturing processes.

Derivatization and Structural Analogues of this compound

Synthesis of Modified Phenolic Structures

The synthesis of hindered phenols often employs electrophilic alkylation reactions. A common method involves the reaction of phenols with alkenes, such as isobutylene (B52900), in the presence of acid catalysts. wikipedia.org For instance, butylated hydroxytoluene (BHT), a well-known hindered phenol (B47542) structurally related to some this compound variants, is industrially produced by the alkylation of p-cresol (B1678582) (4-methylphenol) with isobutylene (2-methylpropene). wikipedia.orgeurochemengineering.comchemicalbook.comrsc.orggoogle.com This reaction typically utilizes acid catalysts like sulfuric acid, p-toluenesulfonic acid, or Lewis acids such as aluminum chloride (AlCl₃). wikipedia.orgwikipedia.orgeurochemengineering.comrsc.orggoogle.comgoogle.com The mechanism generally involves the formation of a tert-butyl cation from isobutylene in the presence of the acid catalyst, followed by electrophilic attack on the activated positions of the phenolic ring. rsc.org

Another approach for synthesizing hindered phenolic antioxidants involves transesterification reactions. For example, high molecular weight hindered phenols can be prepared by the reaction of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with various alcohols, catalyzed by basic catalysts such as sodium tert-butoxide or potassium hydroxide. google.com Composite catalysts, like a lithium amide/lithium acetate (B1210297) system, have also been explored to improve reaction speed and product quality in the synthesis of specific hindered phenolic antioxidants like antioxidant 1010. google.com

This compound 54, a specific compound often associated with the this compound trade name, is chemically identified as 4,4'-butylidenebis(6-t-butyl-m-cresol) or 4,4'-butylidenebis(3-methyl-6-tert-butylphenol). ontosight.ai Its structure comprises two cresol (B1669610) moieties linked by a butylidene bridge. ontosight.ai The synthesis of such bis-phenolic structures typically involves the condensation of a substituted phenol with an aldehyde or ketone, often under acidic conditions.

Catalyst systems play a significant role in the efficiency and selectivity of these synthesis routes. Beyond traditional homogeneous acid catalysts, heterogeneous catalysts like acid exchange resins and supported metal catalysts such as CuSO₄/SBA-15 have been investigated for BHT synthesis, offering potential advantages in catalyst separation and reusability. eurochemengineering.comrsc.org

Exploration of Substituent Effects on Antioxidant Efficacy

The antioxidant efficacy of phenolic compounds is highly dependent on the nature, number, and position of substituents on the aromatic ring. researchgate.netnih.govresearchgate.netnih.govmdpi.commendelnet.czmdpi.complos.org The primary mechanism by which phenolic antioxidants function is by donating a hydrogen atom from the hydroxyl group to a free radical, forming a relatively stable phenoxyl radical. wikipedia.orgmdpi.comsmolecule.commdpi.com The stability of this phenoxyl radical and the ease with which the hydrogen atom is donated are significantly influenced by the substituents.

Electron-donating groups (EDGs), such as alkyl groups (methyl, tert-butyl) and alkoxy groups (methoxy), particularly at the ortho and para positions relative to the hydroxyl group, generally enhance antioxidant activity. researchgate.netnih.govnih.govmdpi.complos.org These groups increase the electron density on the phenolic oxygen, weakening the O-H bond and lowering the O-H bond dissociation energy (BDE). researchgate.netnih.govplos.orgmdpi.com A lower BDE facilitates the donation of a hydrogen atom to a free radical. Additionally, EDGs can help stabilize the resulting phenoxyl radical through resonance and inductive effects. researchgate.netmdpi.com

Steric hindrance provided by bulky substituents, such as tert-butyl groups at the ortho positions, is crucial for protecting the phenolic hydroxyl group and the resulting phenoxyl radical from unwanted side reactions, including coupling reactions that can deactivate the antioxidant. researchgate.netmdpi.comosti.gov This steric protection contributes significantly to the effectiveness of hindered phenols.

The position of substituents is also critical. Studies have shown that substituents at the ortho and para positions generally have a more pronounced positive effect on antioxidant activity compared to those at the meta position. researchgate.netresearchgate.netmendelnet.cz The presence of multiple hydroxyl groups on the aromatic ring can also increase antioxidant capacity. researchgate.netmendelnet.cznih.gov

Computational chemistry methods, such as Density Functional Theory (DFT), are valuable tools for understanding the structure-activity relationships of phenolic antioxidants. nih.govnih.govplos.orgmdpi.com These methods can calculate parameters like O-H BDE, ionization potential (IP), and proton dissociation enthalpy (PDE), which correlate with antioxidant activity. plos.orgmdpi.com For this compound (specifically, 4,4'-butylidenebis(3-methyl-6-tert-butylphenol)), computational studies have shown that the O-H bonds have lower BDE values compared to the C-H bonds in the structure, indicating that hydrogen atom donation from the phenolic hydroxyl groups is the primary mechanism of radical scavenging. mdpi.com

Research findings often involve comparing the antioxidant efficacy of different substituted phenols using various in vitro assays, such as DPPH radical scavenging, ABTS radical scavenging, and methods assessing inhibition of lipid oxidation (like the Rancimat test). researchgate.netmendelnet.czmdpi.complos.orgnih.gov These studies provide quantitative data illustrating the impact of specific substituents on antioxidant performance.

Below is an example of how data on the relative antioxidant activity of different phenolic compounds might be presented, highlighting the influence of substituents.

| Compound | Structure | Relative Antioxidant Activity (Example Data Source/Assay) | Key Substituents Affecting Activity |

| Phenol | C₆H₅OH | Baseline | - |

| 2,6-Di-tert-butylphenol (B90309) | Phenol with tert-butyl groups at positions 2 and 6 | Higher than Phenol | Ortho tert-butyl (steric hindrance, radical stabilization) |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Phenol with tert-butyl at 2,6 and methyl at 4 | Higher than 2,6-Di-tert-butylphenol | Para methyl (electron-donating, radical stabilization), Ortho tert-butyl |

| 4,4'-Butylidenebis(3-methyl-6-tert-butylphenol) (this compound 54) | Two substituted phenolic rings linked by a butylidene bridge | High (often synergistic effects from multiple phenolic units) | Ortho tert-butyl, meta methyl, presence of multiple phenolic units |

| 2,6-Diisopropyl-4-methyl phenol | Phenol with isopropyl groups at positions 2 and 6 and methyl at 4 | Comparable to twice the amount of BHT in some tests osti.gov | Ortho isopropyl (α-hydrogen donation), Para methyl |

Note: The "Relative Antioxidant Activity" values in this table are illustrative and would typically be presented with specific assay conditions and quantitative results (e.g., IC₅₀ values for radical scavenging, induction periods). This table format is intended to be interactive in a digital presentation, allowing for sorting or filtering by different columns.

Research indicates that the introduction of methyl groups into the structure of certain hindered phenols can improve their free radical scavenging ability. rsc.org Furthermore, the presence of functional groups beyond the phenolic hydroxyl, such as secondary hydroxyl groups or amine groups, can contribute to the antioxidant mechanism through synergistic effects or alternative radical scavenging pathways like electron transfer. rsc.orgmdpi.com

The exploration of substituent effects allows for the rational design of phenolic antioxidants with optimized activity for specific applications, considering factors such as the type of material being protected and the conditions under which oxidation occurs.

Advanced Mechanistic Studies of Santowhite As an Antioxidant

Fundamental Radical Scavenging Pathways

Three major free-radical scavenging (RS) mechanisms are considered to describe how antioxidants like Santowhite donate atomic hydrogen from their X-H (where X is typically oxygen or carbon) sites: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.comresearchgate.netnih.gov

The Hydrogen Atom Transfer (HAT) mechanism involves the direct donation of a hydrogen atom from the antioxidant molecule (AH) to a free radical (R•), resulting in a stable antioxidant radical (A•) and a neutralized species (RH). mdpi.comunec-jeas.com This process can be represented by the general reaction:

AH + R• → A• + RH

The thermodynamic feasibility of the HAT mechanism is primarily evaluated by the bond dissociation enthalpy (BDE) of the X-H bond being broken. mdpi.comresearchgate.netnih.gov A lower BDE indicates a weaker bond and thus a greater propensity for hydrogen atom donation, correlating with higher antioxidant activity via this mechanism. unec-jeas.com For phenolic antioxidants like this compound, the O-H bond is typically the primary site for HAT due to its relatively lower BDE compared to C-H bonds. mdpi.comnih.gov

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process. The first step involves the transfer of a single electron from the antioxidant molecule (AH) to the radical, forming a radical cation (AH•+). mdpi.comscirp.org The second step is the deprotonation of the radical cation to yield an antioxidant radical (A•). mdpi.comscirp.org This mechanism is represented as:

AH + R• → AH•+ + R⁻• (Electron Transfer) AH•+ → A• + H⁺ (Proton Transfer)

The thermodynamic parameters relevant to the SET-PT mechanism are the ionization potential (IP) for the electron transfer step and the proton dissociation enthalpy (PDE) for the proton transfer step. mdpi.comresearchgate.netnih.gov Lower IP and PDE values generally indicate a greater tendency for the antioxidant to undergo the SET-PT mechanism. mdpi.com

The Sequential Proton Loss Electron Transfer (SPLET) mechanism also involves two steps, but in a different order compared to SET-PT. The first step is the deprotonation of the antioxidant (AH) to form an anion (A⁻). mdpi.comscirp.org The second step is the transfer of an electron from the antioxidant anion (A⁻) to the radical, generating the antioxidant radical (A•). mdpi.comscirp.org The SPLET mechanism is described by:

AH → A⁻ + H⁺ (Proton Loss) A⁻ + R• → A• + R⁻ (Electron Transfer)

The key thermodynamic parameters for the SPLET mechanism are the proton affinity (PA) for the proton loss step and the electron transfer enthalpy (ETE) for the electron transfer step. mdpi.comresearchgate.netnih.gov Lower PA and ETE values suggest a higher likelihood of the SPLET mechanism occurring. mdpi.com The SPLET mechanism is often favored in polar solvents. scirp.org

Single Electron Transfer-Proton Transfer (SET-PT) Mechanism

Computational Chemistry Approaches to Antioxidant Mechanisms

Computational chemistry methods, particularly Density Functional Theory (DFT), are extensively used to calculate the thermodynamic parameters associated with the HAT, SET-PT, and SPLET mechanisms, providing insights into the favored radical scavenging pathways of antioxidants like this compound. mdpi.comresearchgate.netnih.govmdpi.com

DFT calculations are employed to compute parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE) for different hydrogen donor sites within the this compound molecule. mdpi.comresearchgate.netnih.gov These calculated values help to assess the thermodynamic favorability of each antioxidant mechanism. mdpi.comresearchgate.netnih.gov

Studies using DFT methods, such as M05-2X and M06-2X functionals with the 6-311++G(2d,2p) basis set in the gas phase, have been performed to evaluate the antioxidant potential of this compound (SW). mdpi.comresearchgate.netnih.gov The results indicate that the O-H groups in this compound are more prone to donate hydrogen atoms to free radicals compared to the C-H bonds. mdpi.comnih.gov

Specific computational findings for this compound include calculated PA and ETE values. For the SPLET mechanism, the proton affinities of SW indicate that proton transfer is more probable from the hydroxyl groups than from the C-H sites. mdpi.com The O2-H site showed a PA of 1427.2 kJ/mol, while the O1-H site had a PA of 1434.4 kJ/mol at the M06-2X/6-311++G(2d,2p) level of theory in the gas phase. mdpi.com The antioxidant potential via SPLET was ranked based on the sum of PA and ETE, with O2-H > O1-H > C3-H. mdpi.com The IP for SW was found to be 715.8 kJ/mol at the M06-2X/6-311++G(2d,2p) level of theory. mdpi.com

Below is a table summarizing representative calculated data for this compound (SW) related to the SPLET mechanism:

| Site | Proton Affinity (PA) (kJ/mol) | Electron Transfer Enthalpy (ETE) (kJ/mol) |

| O1-H | 1434.4 | - |

| O2-H | 1427.2 | - |

| C3-H | > 1434.4 | - |

Note: Data is representative and based on calculations at the M06-2X/6-311++G(2d,2p) level of theory in the gas phase as reported in the literature. mdpi.com

These computational studies provide detailed insights into the energetic favorability of different radical scavenging pathways for this compound, highlighting the importance of the phenolic hydroxyl groups in its antioxidant activity. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations of Radical Scavenging Parameters

Kinetic and Thermodynamic Aspects of Antioxidant Action

The antioxidant action of phenolic compounds like those found in this compound typically involves the donation of a hydrogen atom or an electron to reactive free radicals, thereby stabilizing them and breaking chain reactions. The efficiency of these processes is governed by both kinetic and thermodynamic factors. Kinetic studies quantify the speed of these reactions, often expressed through rate constants, while thermodynamic studies assess the energy changes involved, indicating the feasibility and equilibrium of the reactions. Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the energetic landscape of these reactions and predicting key thermodynamic parameters mdpi.comnih.govresearchgate.net.

This compound's antioxidant potential can be understood through various proposed mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) mdpi.comnih.govresearchgate.net. The specific pathway favored depends on the environment (e.g., solvent polarity) and the nature of the radical involved.

Reaction Rate Constants for Radical Neutralization

Reaction rate constants are quantitative measures of the speed at which an antioxidant reacts with free radicals. Higher rate constants indicate faster radical scavenging activity, contributing to more effective inhibition of oxidative processes. For some reactions involved in antioxidant mechanisms, particularly certain electron or proton transfer steps in specific environments, the reaction can occur with very low or no energy barrier, leading to diffusion-controlled rate constants thegoodscentscompany.comontosight.ai. Diffusion-controlled reactions are extremely fast, limited only by the rate at which the reacting molecules can diffuse together in solution.

While specific experimental reaction rate constants for this compound reacting with a wide range of radicals were not extensively detailed in the provided search results, studies on other phenolic antioxidants provide context. For instance, absolute rate constants have been determined for the reaction of a bisphenol antioxidant (3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol) with alkyl, alkoxyl, and peroxyl radicals using techniques like competition kinetics and autoxidation studies nih.gov. Rate constants for the reaction of the hydroperoxyl radical (HOO•) with various phenols, including 2,6-di-tert-butylphenol (B90309) (a related phenolic compound), have been measured, showing values in the range of 10³ to 10⁵ M⁻¹s⁻¹ depending on the specific compound and conditions mdpi.com. Studies on the oxidation of flavonoids by hypochlorous acid have also reported reaction rate constants on the order of 10⁴-10⁵ M⁻¹s⁻¹ nih.gov.

Computational studies can also provide insights into reaction kinetics by calculating rate constants or identifying barrierless reactions thegoodscentscompany.comnih.govresearchgate.net. For this compound, computational analysis suggests that the second step of the SPLET mechanism may involve diffusion-controlled rates thegoodscentscompany.com.

Activation Energies of Antioxidant Pathways

Activation energy (Ea) represents the minimum energy required for a chemical reaction to proceed. In the context of antioxidant action, the activation energy of a radical scavenging pathway dictates how readily the reaction occurs. Lower activation energies correspond to faster reaction rates and greater antioxidant efficiency under given conditions.

Computational methods, such as DFT, are frequently employed to calculate the activation energies of different antioxidant reaction mechanisms (HAT, SET-PT, SPLET) for various compounds, including this compound mdpi.comresearchgate.net. By comparing the activation energies of competing pathways, researchers can determine the most kinetically favorable mechanism for radical neutralization by a specific antioxidant. While explicit activation energy values for this compound's radical scavenging reactions were not prominently featured in the search results, the computational study on this compound did calculate related thermodynamic parameters that influence the energy barriers and reaction feasibility mdpi.comnih.govresearchgate.net.

These thermodynamic parameters, calculated for this compound (SW) using DFT methods, provide insights into the energetic favorability of different steps within the antioxidant mechanisms:

| Parameter | Abbreviation | Unit | Value (M06-2X/6-311++G(2d,2p), Gas Phase) mdpi.com | Description |

| Bond Dissociation Enthalpy (O-H) | BDE | kJ/mol | 350.0 - 351.3 | Energy required to break an O-H bond (relevant for HAT). mdpi.com |

| Ionization Potential | IP | kJ/mol | 715.8 | Energy required to remove an electron (relevant for SET-PT). mdpi.com |

| Proton Dissociation Enthalpy | PDE | kJ/mol | Varies (O-H bonds more prone than C-H) mdpi.com | Enthalpy change for proton loss (relevant for SET-PT and SPLET). mdpi.com |

| Proton Affinity | PA | kJ/mol | 1427.2 (O2-H), 1434.4 (O1-H) | Affinity for a proton (relevant for SPLET). mdpi.com |

| Electron Transfer Enthalpy | ETE | kJ/mol | Varies | Enthalpy change for electron transfer (relevant for SPLET). mdpi.com |

Studies on other compounds, such as lignans, have directly calculated activation energies for radical scavenging reactions using DFT, demonstrating the application of these methods to assess the kinetic favorability of antioxidant mechanisms researchgate.net. Similarly, activation energies have been determined to evaluate the antioxidant effect of compounds in biodiesel blends nih.gov.

Santowhite in Polymer Science and Materials Engineering

Stabilization of Polymeric Materials Against Oxidative Degradation

Oxidative degradation in polymeric materials, similar to processes occurring in biological systems, involves free radicals that can damage the material structure through chain reactions. nih.govmdpi.com Antioxidant species, such as Santowhite, counteract these harmful reactions by donating electrons to free radicals, thereby stabilizing and detoxifying them. nih.gov The effectiveness of stabilization is significantly influenced by the molecular structure of the antioxidant and its concentration. mdpi.com

Application in Polyethylene (B3416737) (PE) and Polypropylene (B1209903) (PP)

This compound is effective in stabilizing polymers like polyethylene (PE) and polypropylene (PP). This effectiveness is attributed to the low bond dissociation enthalpy (BDE) of its O-H bonds (350–351 kJ/mol), which are comparable to the BDE values of common polymers like PE (~355 kJ/mol). this compound has been shown to be well-suited for improving the durability of PE and PP when incorporated into their formulations. mdpi.com Studies have investigated the color change of stabilized PE upon aging, comparing this compound with other stabilizers.

Stabilization of Poly(etherurethane urea) (PEUU) and Poly(carbonate urethane) (PCU)

This compound is used as an antioxidant additive to prevent oxidative degradation in polymers such as poly(etherurethane urea) (PEUU) and poly(carbonate urethane) (PCU). smolecule.com Research has compared this compound with other antioxidants, such as Vitamin E, in PEUU elastomers. While both acted as antioxidants, Vitamin E was found to be more effective in preventing chemical degradation during in vivo studies. Another study involving the subcutaneous implantation of unstrained PEU and PCU films with and without this compound in rats showed that the addition of 2.2 wt % of the antioxidant inhibited the in vivo degradation of both PCU and PEU. nih.govcore.ac.uk Characterization of the unstabilized polymers revealed soft-segment and hard-segment degradation, including evidence of chain scission and crosslinking on the surface. nih.gov The antioxidant likely improved the biostability by decreasing the polymer's susceptibility to degradation. nih.gov

Role in Rubber Formulations

This compound is widely utilized in the rubber industry. smolecule.com It is described as a high activity non-staining, non-discoloring antioxidant for natural and synthetic elastomers and adhesives. infochems.co.kr It is particularly suitable for the protection of white and light-colored natural rubber (NR) and synthetic rubber compounds, including latex formulations. infochems.co.kr Its low volatility offers a significant advantage over more volatile antioxidants. infochems.co.kr this compound is also used in the stabilization of NBR elastomers, often in combination with other compounds. infochems.co.kr Historically, this compound Powder was a trademarked rubber antioxidant. google.com Its use in raw polybutadiene (B167195) has been noted for providing a non-discolored polymer with good stabilization against oxygen degradation. google.com

Mechanisms of Polymer Protection by this compound

This compound acts as an antioxidant by donating hydrogen atoms to free radicals, thereby stabilizing the material and preventing oxidative degradation. nih.gov Its effectiveness is partly due to its stable phenoxy radical forms and its ability to terminate multiple radical chains. nih.gov

Inhibition of Free Radical Chain Reactions

This compound inhibits the oxidation of polymers by donating a labile hydrogen atom to polymeric hydroperoxide radicals (ROO•) or polymeric radicals (R•), leading to the formation of a stable phenoxy radical that terminates chain reactions. nih.govmdpi.comsmolecule.com This mechanism enhances polymer durability by preventing degradation caused by oxidative stress. this compound is considered highly effective because its stable phenoxy radicals can end multiple chains. nih.gov The primary mechanisms through which this compound donates atomic hydrogen from its O-H sites include Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govresearchgate.netresearchgate.net Computational studies have explored the antioxidant potential of this compound by examining these mechanisms and calculating parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron transfer enthalpy (ETE). nih.govmdpi.comresearchgate.net

Prevention of Chain Scission and Crosslinking in Polymers

The antioxidant action of this compound, particularly its ability to capture oxygen radicals, is crucial in preventing polymer chain scission and crosslinking. nih.gov These processes are forms of degradation that can occur in polymers. nih.govrsc.orgmdpi.comichtj.waw.pl In the context of PEU and PCU degradation, the presence of this compound was found to inhibit the chain scission and crosslinking observed on the surface of explanted specimens. nih.gov This suggests that by scavenging the radicals that would otherwise cause these structural changes, this compound helps maintain the integrity of the polymer chains and network. nih.gov

Influence on Polymer Durability and Longevity

This compound functions as an antioxidant by inhibiting the oxidation of polymers, a process that can lead to material deterioration and reduced lifespan smolecule.commdpi.com. Its chemical structure, featuring two phenolic groups, allows it to donate labile hydrogen atoms to polymeric free radicals, such as hydroperoxide radicals (ROO•) or polymeric radicals (R•) smolecule.commdpi.com. This donation results in the formation of stable phenoxy radicals, effectively terminating the chain reactions involved in polymer degradation mdpi.com. This compound is considered highly effective due to the stability of its phenoxy radical forms and its capacity to end multiple radical chains mdpi.com.

The efficacy of this compound in improving polymer durability is influenced by its molecular structure and the dosage used in the polymer formulation mdpi.com. By preventing oxidative stress, this compound enhances the longevity of polymers smolecule.com. Studies utilizing computational tools, such as density functional theory (DFT), have explored the antioxidant potential of this compound by evaluating parameters like bond dissociation enthalpy (BDE) mdpi.comresearchgate.net. The results indicate that this compound can safeguard polymers and prevent deterioration induced by oxidative stress mdpi.comresearchgate.net. For instance, the O-H bond dissociation enthalpies of this compound (350–351 kJ/mol) are comparable to or lower than the BDE values of C-H bonds in common polymers like polyethylene (PE) and polypropylene (PP) (ranging from 393.7 to 406.2 kJ/mol), suggesting its ability to effectively donate hydrogen atoms and stabilize these polymers mdpi.com.

While effective, comparative studies using computational methods have suggested that the antioxidant potential of this compound may be surpassed by natural antioxidants like ascorbic acid smolecule.commdpi.comresearchgate.net. However, this compound remains a staple in industrial polymer formulations due to its effectiveness in preventing oxidative degradation and stabilizing degradation intermediates .

Interactions with Polymer Matrices and Processing Considerations

Dispersion and Distribution within Polymeric Systems

Achieving uniform dispersion and distribution of additives like this compound within polymer matrices is crucial for their optimal performance specialchem.compharmaexcipients.com. Poor dispersion can lead to localized areas with insufficient antioxidant protection, making the material vulnerable to degradation pharmaexcipients.com. This compound, being a solid powder, needs to be effectively incorporated into the polymer melt or solution during processing smolecule.com. Studies have shown that additives, including this compound, can be distributed throughout the polymer matrix, but their concentration may vary in different regions nih.govacs.org. For example, research using two-step laser mass spectrometry has shown that the near-surface concentration of this compound antioxidant in poly(oxymethylene) (POM) was lower than in the bulk material acs.org. This indicates that the distribution of this compound can be non-uniform, potentially impacting surface durability acs.org. This compound has also been found as an extractable component from polymers like poly(etherurethane urea) (PEUU), suggesting its presence and distribution within the polymer structure nih.gov.

Strategies for Integration without Compromising Antioxidant Activity

Several strategies can be employed to integrate this compound into polymer matrices while preserving its antioxidant activity. These strategies aim to ensure proper dispersion and minimize potential loss or degradation of the antioxidant during processing. Incorporating additives during emulsion polymerization is one method, where this compound can be added to produce a stabilized latex google.com. Another approach involves physically or chemically incorporating additives into the polymer structure google.com. Physical incorporation involves blending the antioxidant with the polymer, while chemical incorporation can involve linking the antioxidant to the polymer chain, for example, through esterification with vinyl-group containing monomers google.com.

Maintaining antioxidant activity during integration requires considering factors such as the solubility of this compound in the polymer and the processing conditions hanser-elibrary.com. Strategies like encapsulation using liposomes or cyclodextrins can shield this compound from the polymer chains, potentially improving its dispersion and protecting its activity . Adding compatibilizers, such as polyethylene glycol (PEG), can also enhance the dispersion of this compound within hydrophobic polymer matrices . Validating the antioxidant activity after incorporation, for instance, through radical scavenging assays, is essential to confirm the effectiveness of the integration strategy .

Melt Processing and Polymer-Antioxidant Reactivity

Melt processing of polymers, such as extrusion or injection molding, involves elevated temperatures and shear forces, which can influence the stability and reactivity of antioxidants like this compound google.com. During melt processing, polymers are susceptible to thermal and thermo-oxidative degradation nih.gov. Antioxidants are added to counteract these processes smolecule.commdpi.com. This compound's ability to donate hydrogen atoms is crucial during melt processing to scavenge free radicals generated at high temperatures smolecule.commdpi.com.

The thermal stability of this compound and its reactivity with the polymer melt are important considerations. While this compound is designed to be effective at processing temperatures, prolonged exposure or excessively high temperatures can potentially lead to its depletion or degradation mdpi.com. The interaction between the polymer and the antioxidant during melt processing can also influence the final properties of the material google.com. For instance, in polybutadiene, this compound has been noted for being essentially non-discoloring during aging compared to other antioxidants, which is advantageous for applications requiring colorless products google.com. The effectiveness of this compound during melt processing can be evaluated by assessing the stability of the raw polymer, for example, by measuring changes in Mooney Viscosity google.com.

Synergistic Effects with Other Stabilizers and Additives

Co-stabilization with UV Stabilizers

Polymers exposed to sunlight are subject to photodegradation induced by ultraviolet (UV) radiation nih.gov. To provide comprehensive protection, antioxidants like this compound are often used in combination with UV stabilizers acs.org. This co-stabilization approach leverages the different mechanisms by which these additives protect the polymer. While this compound primarily protects against oxidative degradation by scavenging free radicals, UV stabilizers typically work by absorbing UV radiation and dissipating it as thermal energy, or by scavenging radicals formed during photo-oxidation (e.g., Hindered Amine Light Stabilizers - HALS) nih.gov.

Influence on Mechanical Properties of Polymers

The inclusion of additives in polymers can significantly influence their mechanical properties. This compound, as an antioxidant, primarily functions to prevent the degradation that would otherwise lead to a deterioration of mechanical performance over time due to oxidation. By inhibiting oxidative stress, this compound helps to maintain the structural integrity and mechanical characteristics of polymers. mdpi.com The influence of additives on mechanical properties such as Young's modulus, tensile strength, and impact resistance is a well-established area of polymer science. parksystems.comresearchgate.netnih.gov Studies on various polymer composites demonstrate that the type, concentration, and dispersion of fillers and additives can impact the material's stiffness, strength, and toughness. researchgate.netnih.gov While the primary role of this compound is not as a reinforcing filler, its ability to preserve the polymer matrix from oxidative damage indirectly contributes to the long-term stability of mechanical properties. Computational studies exploring the antioxidant potential of this compound have also investigated its structural properties, which are relevant to understanding its behavior within a polymer matrix. mdpi.com

Advanced Materials Research and this compound

This compound's role as an effective antioxidant positions it as a valuable component in the development of advanced materials, particularly where oxidative stability is critical for performance and longevity. Advanced materials often require tailored properties achieved through the careful selection and incorporation of additives.

Analytical Methodologies for Santowhite Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are fundamental in Santowhite research, offering ways to determine its structure, monitor its reactions, and quantify its presence.

UV-Vis Spectroscopy in Radical Quenching Rate Studies

UV-Vis spectroscopy is a valuable tool for investigating the radical quenching activity of this compound. This technique can be used to track the rate at which this compound neutralizes free radicals by monitoring changes in the absorbance spectrum of a radical species in the presence of the antioxidant. For instance, UV-Vis spectroscopy can be employed to track radical quenching rates or compare redox potentials, providing quantitative data on this compound's antioxidant efficiency. Studies comparing this compound with other antioxidants, such as ascorbic acid, can utilize UV-Vis spectroscopy to validate and compare their respective radical quenching abilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, commonly monitored by UV-Vis spectroscopy, is a standard method for assessing the radical scavenging capacity of antioxidants. researchgate.net Changes in the absorbance of the DPPH radical at a specific wavelength (typically around 517 nm) upon reaction with an antioxidant like this compound can be measured to determine the scavenging activity and reaction kinetics. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protonation State Tracking

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound and can also be used to track the protonation states of its functional groups. ontosight.ai This is particularly relevant for phenolic antioxidants like this compound, as the ionization state of the hydroxyl groups can influence their antioxidant activity, which is often pH-dependent. By monitoring the chemical shifts of specific nuclei (such as 1H or 13C) in the this compound molecule across a range of pH values, researchers can gain insights into the protonation and deprotonation events of the phenolic hydroxyl groups. nih.govbiorxiv.org This structural analysis, paired with antioxidant activity assays, helps to understand how pH affects this compound's efficacy. Solid-state NMR can also be applied to study the protonation states in less soluble or solid matrices where this compound might be used, such as polymers. nih.govbiorxiv.org Studies have shown that NMR can be used to determine protonation states and the geometry of hydrogen bonds in various systems. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy in Degradation Analysis

FT-IR spectroscopy is a non-destructive technique widely used for the qualitative and quantitative analysis of polymers and their additives, including the assessment of degradation. nih.govyoutube.comresearchgate.net It provides information about the functional groups present in a sample by measuring the absorption of infrared radiation at specific wavelengths. researchgate.net In this compound research, FT-IR can be employed to monitor changes in the chemical structure of the antioxidant or the material it is protecting as a result of degradation processes like oxidation. nih.govyoutube.com By comparing the IR spectra of pristine this compound or a material containing this compound with spectra obtained after exposure to degrading conditions (e.g., heat, UV light, or chemicals), the formation or disappearance of specific functional groups associated with degradation can be identified. youtube.comresearchgate.net For example, changes in the bands corresponding to hydroxyl, carbonyl, or aromatic stretching vibrations can indicate oxidative degradation. researchgate.net FT-IR spectroscopy has been successfully used to analyze extractables from polymers containing this compound, providing qualitative and quantitative information on the extracted components, including the antioxidant and degraded polymer segments. nih.govtandfonline.com The technique can reveal the influence of this compound on the IR spectra of polymer extracts, highlighting changes in specific functional group regions. tandfonline.com

Chromatographic Methods for Separation and Identification

Chromatographic techniques are essential for separating this compound from complex matrices and identifying it and its related compounds, including degradation products and metabolites.

High-Performance Liquid Chromatography (HPLC) for Degradation Monitoring

HPLC is a versatile separation technique extensively used for monitoring the degradation of this compound in various matrices, particularly in accelerated stability studies. nih.gov By separating this compound and its degradation products based on their differing affinities for a stationary phase, HPLC allows for the quantification of the remaining intact antioxidant and the identification and quantification of the degradation products formed over time. scielo.brnih.gov This is crucial for assessing the stability of this compound in different environments and under various stress conditions. HPLC monitoring has been used to track the degradation of compounds and can reveal co-eluting degradation products that might be missed by less selective detection methods. scielo.br Accelerated stability studies involving this compound often utilize HPLC to track its degradation over periods, for example, at elevated temperatures and humidity. Various detection methods can be coupled with HPLC for this compound analysis, including UV detectors, given its phenolic structure which absorbs UV light. lboro.ac.ukoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. nih.gov While this compound itself may require derivatization to be sufficiently volatile for GC analysis, GC-MS is particularly useful for the identification and profiling of more volatile degradation products or metabolites of this compound. nih.govresearchgate.net This technique allows for the separation of complex mixtures and provides mass spectral data that can be used to identify individual components by comparing them against spectral libraries. nih.gov GC-MS has been applied in the analysis of volatile components and contaminants in polymers, and its sensitivity allows for the detection of additives like this compound at low concentrations. researchgate.net Although direct studies on this compound metabolite profiling using GC-MS were not extensively found in the provided context, GC-MS is a standard technique for metabolite profiling in various biological and environmental studies, suggesting its potential applicability to this compound if volatile metabolites are formed. nih.govresearchgate.netnih.gov Studies on other compounds have successfully utilized GC-MS for metabolite profiling and degradation product analysis. nih.govnih.govdoria.fi

Electrochemical Assays for Antioxidant Activity

Electrochemical methods are valuable tools for investigating the redox properties of antioxidant compounds like this compound. These techniques can provide insights into the mechanisms by which antioxidants interact with free radicals.

Cyclic Voltammetry for Redox Potential Comparison

Cyclic Voltammetry (CV) is a widely employed electrochemical technique used to study the redox behavior of chemical species. zensorrd.comresearchgate.netgamry.com It involves applying a varying potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current. zensorrd.comgamry.com The potential is typically swept linearly from an initial value to a final value and then reversed. zensorrd.comgamry.com The resulting cyclic voltammogram, a plot of current versus potential, provides information about the oxidation and reduction potentials of the analyte and the reversibility of the redox processes. researchgate.netgamry.comlibretexts.org

For antioxidants, cyclic voltammetry can be used to determine their redox potentials, which are indicative of their ability to donate electrons or hydrogen atoms to reactive species. By comparing the redox potentials of this compound with those of known antioxidants, researchers can gain a comparative understanding of its electron-donating capacity. While specific cyclic voltammetry data for this compound was not extensively detailed in the search results, the technique is fundamentally applicable for evaluating the electrochemical characteristics related to its antioxidant mechanism, which involves donating labile hydrogen atoms from its phenolic groups. mdpi.com

In Vitro and Ex Vivo Antioxidant Assays

In vitro and ex vivo assays are commonly used to evaluate the radical scavenging activity and protective effects of antioxidants in controlled environments or biological samples.

DPPH and ABTS Assays for Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used spectrophotometric methods to measure the radical scavenging activity of antioxidants. researchgate.netresearchgate.netmdpi.comnih.gov These assays are based on the ability of an antioxidant to neutralize colored free radicals (DPPH• or ABTS•+) by donating a hydrogen atom or an electron, resulting in a decrease in absorbance that can be measured spectrophotometrically. researchgate.netmdpi.comnih.gov

While these assays provide a rapid and convenient way to assess radical scavenging potential, they are in vitro methods that may not fully reflect the complex biological conditions or the specific mechanisms of action in different matrices, such as polymers. researchgate.netmdpi.com Research indicates that this compound exerts its antioxidant effects through mechanisms including Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET), which are the basis for its radical scavenging ability measured in such assays.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The Oxygen Radical Absorbance Capacity (ORAC) assay is another common in vitro method used to assess the antioxidant capacity of a substance. researchgate.netresearchgate.netnih.gov The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals, which are biologically relevant radical species. nih.gov This assay is considered a HAT-based method, measuring the capability of an antioxidant to quench free radicals by hydrogen atom donation. nih.gov

The ORAC assay measures the degree and duration of inhibition of the oxidizing agent's action, providing a quantitative measure of antioxidant capacity often expressed as Trolox equivalents. nih.gov While the search results mention ORAC in the context of comparing antioxidants like ascorbic acid, specific ORAC values for this compound were not provided. However, the ORAC assay is a relevant method for evaluating the hydrogen atom donating capacity of this compound, aligning with its known antioxidant mechanism. mdpi.comnih.gov

Cellular Antioxidant Protection Studies

Cellular antioxidant protection studies, often referred to as CAP-e assays, evaluate the ability of a compound to protect cells from oxidative damage induced by free radicals. nih.gov These ex vivo assays utilize cell cultures and measure the antioxidant's capacity to prevent or reduce intracellular oxidative stress. nih.gov Studies have indicated that this compound can inhibit oxidative stress in biological systems, demonstrating cellular protection against damage comparable to natural antioxidants like L-ascorbic acid (Vitamin C). This suggests that this compound's radical scavenging properties observed in chemical assays translate to protective effects at the cellular level.

Advanced Characterization Techniques in Polymer Studies

Characterizing the presence, distribution, and behavior of additives like this compound within polymer matrices is crucial for understanding their performance and longevity. Advanced analytical techniques are employed for this purpose.

Two-step laser mass spectrometry has been utilized for the direct in-situ analysis of polymer additives, including phenolic antioxidants like this compound, in various industrial polymers such as poly(oxymethylene) (POM). capes.gov.br This technique offers high sensitivity and optical selectivity, allowing for the detection of additives directly within the polymer material. capes.gov.br Studies using this method have successfully detected this compound in typical polymers and have even been used for depth profiling, revealing the distribution of the antioxidant within the material. capes.gov.br For instance, spatially resolved measurements using stepwise CO2 laser ablation showed that the near-surface concentration of this compound antioxidant in a POM injection bar was significantly lower than in the bulk. capes.gov.br This highlights the importance of advanced techniques in assessing additive migration and distribution, which directly impacts the long-term effectiveness of the antioxidant in preventing polymer degradation.

Other advanced techniques relevant to polymer characterization that can be applied to study the effects of this compound, although not exclusively detailed for this compound in the provided results, include techniques for determining molecular weight and size distribution like Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS). contractlaboratory.com These methods are crucial for understanding how the presence of additives might influence the polymer's molecular structure and properties over time. contractlaboratory.com Vibrational spectroscopy techniques such as infrared (IR) and Raman spectroscopy are also commonly used for identifying polymers and can provide information about structural changes or the presence of additives. pageplace.de

Scanning Electron Microscopy (SEM) for Surface Degradation Analysis

Scanning Electron Microscopy (SEM) is a powerful surface characterization technique used to observe the morphological changes occurring on the surface of polymer materials, particularly after exposure to degradative environments. In research involving this compound as a polymer additive, SEM is employed to visually assess the extent of surface damage, such as cracking, erosion, or other structural alterations that result from oxidative stress or other degradation mechanisms nih.govresearchgate.netnih.gov.

Studies investigating the protective effect of antioxidants like this compound in polymers such as poly(ether urethane) (PEU) and poly(carbonate urethane) (PCU) have utilized SEM to compare the surface morphology of unstabilized and stabilized polymer samples after in vivo or in vitro degradation experiments nih.govnih.gov. For instance, SEM analysis of oxidized polyurethane samples has revealed evidence of surface cracking, indicative of oxidative degradation researchgate.net. The presence of an effective antioxidant can significantly reduce or prevent such surface damage, a difference that is clearly discernible through SEM imaging. This technique provides direct visual evidence supporting the role of this compound in preserving the physical integrity of the polymer surface against degradation.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) for Polymer Degradation

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable tool for analyzing chemical changes occurring on the surface of polymer samples, particularly in the context of degradation studies. This technique allows for the examination of a thin surface layer of the material without requiring extensive sample preparation . In this compound research, ATR-FTIR is frequently used to monitor the formation of new functional groups, such as carbonyl (C=O) and hydroxyl (O-H) groups, which are characteristic products of oxidative degradation in polymers nih.govnih.govresearchgate.net.

By analyzing changes in the intensity of specific absorption bands in the FTIR spectrum, researchers can quantify the extent of degradation and assess the effectiveness of this compound in inhibiting these processes. For example, an increase in the carbonyl index (calculated from the ratio of the absorbance of the carbonyl band to a reference peak) is a direct indicator of oxidative chain scission researchgate.net. ATR-FTIR has been used to show that the addition of antioxidants can inhibit the chemical degradation of polymer surfaces, as evidenced by the reduced formation of degradation products nih.govdocumentsdelivered.com. Studies have also used ATR-FTIR to identify evidence of chain scission and crosslinking on the surface of explanted polymer specimens nih.gov. The technique provides crucial molecular-level information about the chemical transformations that occur in polymers stabilized with this compound during aging or exposure to harsh environments.

Differential Scanning Calorimetry (DSC) in Thermal Stability Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. In the context of this compound research, DSC is primarily applied to evaluate the thermal properties of polymers and the impact of this compound on their thermal stability scielo.brinformaticsjournals.co.innih.govresearchgate.netgoogle.com. While DSC can determine properties like melting point and glass transition temperature, it is also used to assess the oxidative induction time (OIT) or onset oxidation temperature, which are indicators of a material's resistance to thermal-oxidative degradation researchgate.netnih.gov.

Although specific DSC data solely focused on this compound's thermal decomposition might be presented in the context of comparing various antioxidants scielo.br, the technique's main relevance in this compound research on polymers lies in evaluating how its presence alters the polymer's thermal behavior and stability against heat-induced degradation. Higher OIT values or onset oxidation temperatures for polymer samples containing this compound, compared to unstabilized samples, indicate improved thermal-oxidative stability. DSC allows researchers to quantify the protective effect of this compound under elevated temperatures, which is critical for applications where polymers are exposed to heat during processing or service life. For instance, studies on polymer nanocomposites have used DSC alongside thermogravimetric analysis (TGA) to demonstrate the enhanced thermal stability conferred by additives informaticsjournals.co.in. Similarly, DSC has been employed to study the thermal properties and stability of polymeric materials, showing how modifications or additives can increase resistance to thermo-oxidation nih.govresearchgate.net.

| Analytical Method | Primary Application in this compound Research (Polymers) | Key Information Provided | Relevant Degradation Aspect |

| SEM | Surface morphology analysis after degradation | Physical changes (cracking, erosion) | Surface Degradation |

| ATR-FTIR | Surface chemical changes (functional group formation) | Carbonyl index, chain scission, crosslinking | Polymer Degradation |

| DSC | Thermal properties and stability | Melting point, Tg, Onset oxidation temperature, OIT | Thermal Stability |

Environmental and Biological Research Perspectives of Santowhite

Environmental Fate and Degradation Studies

Understanding the environmental fate and degradation of Santowhite is crucial for assessing its potential environmental impact. Research in this area focuses on how the compound breaks down in different environmental compartments and its persistence over time.

Oxidative Degradation Pathways in Environmental Matrices

Oxidative degradation is a significant process influencing the fate of organic compounds in the environment. While specific detailed studies on the oxidative degradation pathways of this compound in environmental matrices are not extensively detailed in the provided search results, the general mechanisms of oxidative degradation for phenolic compounds are relevant. Phenolic antioxidants like this compound function by donating hydrogen atoms to free radicals, thereby stabilizing them and preventing further oxidation smolecule.com. This process inherently involves the compound undergoing oxidation itself, leading to the formation of stable phenoxy radicals and potentially other substituted phenolic compounds . The reaction typically occurs in the presence of oxygen . The effectiveness of oxidative degradation can be influenced by the complexity of the environmental matrix ru.nl. Studies on the oxidative degradation of other phenolic compounds, such as dichlorophenol, highlight reaction pathways including cleavage of C-C bonds, hydroxylation, and radical coupling, which can be influenced by factors like the presence of humic acid nih.gov. Advanced oxidation processes utilizing reactive oxygen species are employed for the degradation of various organic pollutants in water ru.nlmdpi.com. The process often initiates with an electrophilic attack by oxidants like ozone or hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring cleavage mdpi.com.

Biotransformation and Biodegradation Studies

Biotransformation and biodegradation by microorganisms play a vital role in the removal of organic pollutants from the environment. Research indicates that this compound is not readily biodegradable. According to one study, the substance showed 0% biodegradation after 28 days based on BOD and 1% based on HPLC analysis in a screening test using standardized activated sludge oecd.org. This suggests that microbial degradation alone may not be a primary removal mechanism for this compound in environments like wastewater treatment plants oecd.orgnih.gov. Studies on the biotransformation of other compounds, such as sulfamethoxazole, highlight that complete removal is not always achieved by conventional activated sludge, and sequential degradation by diverse bacterial strains may be necessary for recalcitrant metabolites nih.gov. Factors like nutrient availability and competition with native microorganisms can influence the success of biodegradation nih.gov.

Long-term Stability and Persistence in Different Environments

The persistence of this compound in the environment is related to its resistance to degradation processes like biodegradation and hydrolysis. Given its low ready biodegradability oecd.org, this compound is expected to persist in certain environmental compartments. Its low water solubility (4 μg/L at 20℃) and essentially non-volatile nature suggest that if released to soil, it would likely remain there with a low degradation rate oecd.orgchemicalbook.com. Fugacity models suggest that the majority of the substance would distribute into soil if released to soil or air, and into sediment if released to the aquatic compartment oecd.org. The compound's stability and effectiveness as an antioxidant contribute to its longevity in materials like polymers, where it is used to prevent oxidative degradation over extended periods, even under challenging conditions like gamma irradiation researchgate.netresearchgate.net.

Comparative Biological Activity as an Antioxidant

This compound exhibits notable biological activity primarily due to its antioxidant properties smolecule.com. Its ability to scavenge free radicals has led to investigations into its potential in preventing oxidative damage in biological systems .

Comparison with Natural Antioxidants (e.g., L-Ascorbic Acid, Vitamin E)

Comparative studies have assessed the antioxidant potential of this compound against natural antioxidants such as L-ascorbic acid (Vitamin C) and Vitamin E smolecule.commdpi.com. Computational studies using density functional theory (DFT) have been employed to compare the radical scavenging mechanisms and efficacy of this compound and L-ascorbic acid mdpi.com. These studies evaluate parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton dissociation enthalpy (PDE) mdpi.comresearchgate.net.

Research indicates that while this compound demonstrates significant radical scavenging capabilities, its antioxidant potential is generally found to be lower than that of L-ascorbic acid smolecule.commdpi.comresearchgate.net. L-ascorbic acid's O-H groups are considered more prone to donate hydrogen atoms to free radicals compared to this compound mdpi.comresearchgate.net.

A comparative study involving this compound and Vitamin E in poly(etherurethane urea) (PEUU) elastomers showed that both compounds acted as antioxidants smolecule.com. However, Vitamin E was found to be even more effective than this compound in preventing pitting and cracking in biaxially strained PEUU elastomers smolecule.com. The inhibition of ether oxidation was also greater with Vitamin E compared to this compound at equivalent and molar concentrations smolecule.com.

The antioxidant mechanisms of this compound primarily involve the donation of hydrogen atoms from its phenolic hydroxyl groups to free radicals through mechanisms such as Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) smolecule.com. These mechanisms are also relevant to the activity of natural antioxidants like L-ascorbic acid and Vitamin E mdpi.comresearchgate.netresearchgate.net.

Table 1 summarizes comparative findings on the antioxidant potential of this compound, L-Ascorbic Acid, and Vitamin E based on available research.

| Antioxidant | Type | Observed Antioxidant Potential (Relative to Others) | Key Mechanism(s) Involved | Notes |

| This compound | Synthetic | Lower than L-Ascorbic Acid and Vitamin E smolecule.commdpi.com | HAT, SET-PT, SPLET (via phenolic -OH groups) smolecule.comresearchgate.net | Effective in preventing oxidative degradation in polymers smolecule.com |

| L-Ascorbic Acid | Natural | Higher than this compound smolecule.commdpi.comresearchgate.net | HAT, SET-PT, SPLET (via O-H groups) mdpi.comresearchgate.netresearchgate.net | Potent radical scavenger researchgate.netresearchgate.net |

| Vitamin E (α-tocopherol) | Natural | Higher than this compound in specific applications smolecule.com | Free radical scavenging, protects against oxidative damage mims.comthegoodscentscompany.com | More effective than this compound in preventing degradation in PEUU smolecule.com |

Inhibition of Oxidative Stress in Biological Systems

This compound's antioxidant properties suggest a potential role in inhibiting oxidative stress in biological systems smolecule.com. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, can lead to cellular damage researchgate.netnih.gov. By acting as a free radical scavenger, this compound can help neutralize these reactive species smolecule.comresearchgate.net.

Studies have indicated that this compound can inhibit oxidative stress in biological systems, with efficacy comparable to natural antioxidants like L-ascorbic acid smolecule.com. Research on other phenolic compounds and natural antioxidants highlights their ability to mitigate oxidative stress and protect against cellular injury by scavenging free radicals and modulating related signaling pathways nih.govdntb.gov.ua. While the search results mention this compound's potential in preventing oxidative damage in cells and tissues , detailed research findings specifically on this compound's mechanisms and effects in various biological systems at a cellular or tissue level were not extensively provided. However, the general understanding of phenolic antioxidants suggests they can contribute to cellular protection by reducing the burden of free radicals smolecule.comresearchgate.netnih.gov.

Cellular Protection Mechanisms

This compound exhibits antioxidant properties through several mechanisms, contributing to cellular protection against damage caused by free radicals smolecule.com. These mechanisms involve the donation of labile hydrogen atoms from its phenolic groups to free radicals, which helps to terminate radical chain reactions smolecule.com. The primary mechanisms identified include Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) smolecule.com. Through HAT, this compound donates a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical . In SET-PT, the compound undergoes a single electron transfer followed by proton transfer, also resulting in the formation of a stable radical . SPLET involves the loss of a proton followed by an electron transfer, leading to another radical formation smolecule.com. These processes collectively contribute to reducing oxidative stress in biological systems, demonstrating a potential for cellular protection comparable to natural antioxidants like L-ascorbic acid (Vitamin C) smolecule.com.

In Vivo Biocompatibility and Degradation in Biological Systems

Research into the in vivo behavior of materials containing this compound has included studies on subcutaneous implantation in animal models to assess biocompatibility and degradation smolecule.commdpi.com.

Subcutaneous Implantation Studies in Animal Models

Subcutaneous implantation studies in animal models, such as Sprague-Dawley rats, have been conducted to evaluate the in vivo degradation and tissue response to materials containing this compound smolecule.commdpi.com. In one study, unstrained poly(ether urethane) (PEU) and poly(carbonate urethane) (PCU) films, both with and without this compound, were implanted subcutaneously in rats for periods up to 12 months smolecule.com. The presence of this compound at a concentration of 2.2 wt % was found to inhibit the in vivo degradation of both PCU and PEU smolecule.com.

Evaluation of Foreign-Body Response and Inflammatory Processes